3-Ethylpiperidin-4-amine

EP4 receptor Prostaglandin E2 Antagonist

3-Ethylpiperidin-4-amine (CAS 396133-40-7) is a privileged 4-aminopiperidine building block featuring a unique 3-ethyl substitution. This pattern provides a directed vector for lipophilic interactions while preserving the 4-amino group for hydrogen bonding or derivatization—a combination validated in potent EP4 receptor antagonists (IC50 = 5.60 nM, >20-fold enhancement). Its chiral center at C3 enables procurement of enantiomerically pure material (>99% ee) for stereospecific SAR studies. Supported by a patented one-pot synthetic route, this building block is scalable for preclinical development. Distinguish your lead optimization program with a scaffold that delivers predictable potency enhancements.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B8750605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpiperidin-4-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCC1CNCCC1N
InChIInChI=1S/C7H16N2/c1-2-6-5-9-4-3-7(6)8/h6-7,9H,2-5,8H2,1H3
InChIKeyDJYSFNRQHHNIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylpiperidin-4-amine: Procurement-Ready Building Block for EP4 Receptor Antagonists and Specialized 4-Aminopiperidine Derivatives


3-Ethylpiperidin-4-amine (CAS: Not assigned; molecular formula: C₇H₁₆N₂, molecular weight: 128.22 g/mol) is a substituted 4-aminopiperidine, a class of saturated nitrogen heterocycles that serve as privileged scaffolds in medicinal chemistry . The compound features a primary amine at the 4-position and an ethyl group at the 3-position of the piperidine ring. This substitution pattern creates a unique three-dimensional pharmacophore that has been exploited in the design of potent EP4 prostaglandin receptor antagonists [1]. The 3-ethyl substitution, in particular, distinguishes this building block from simpler 4-aminopiperidines and provides a balance of steric bulk and lipophilicity that can enhance target engagement and metabolic stability in derived compounds [2].

Why Unsubstituted or N-Alkylated 4-Aminopiperidines Cannot Replace 3-Ethylpiperidin-4-amine in EP4-Targeted Programs


The biological activity of 4-aminopiperidine derivatives is exquisitely sensitive to substitution pattern, with even minor alterations in ring alkylation leading to dramatic shifts in receptor affinity, selectivity, and functional activity [1]. Unsubstituted piperidin-4-amine lacks the necessary lipophilic and steric features to engage hydrophobic pockets within target proteins like the EP4 receptor, often resulting in micromolar or inactive profiles. Conversely, N-alkylation (e.g., N-ethylpiperidin-4-amine) alters the basicity and conformational preferences of the piperidine nitrogen, which can disrupt critical interactions with receptor binding sites. The specific 3-ethyl substitution of 3-ethylpiperidin-4-amine provides a directed vector for lipophilic interactions while preserving the key 4-amino group for hydrogen bonding or further derivatization, a combination that has been validated in nanomolar EP4 antagonists [2].

3-Ethylpiperidin-4-amine Quantitative Differentiation: Head-to-Head and Cross-Study EP4 Antagonist Potency Comparison


EP4 Receptor Antagonist Potency: 3-Ethylpiperidin-4-amine-Containing Lead vs. Structurally Related Comparator

A compound incorporating a 3-ethylpiperidin-4-amine scaffold (BDBM50446847; CHEMBL3115074) demonstrated potent antagonism of the human EP4 receptor with an IC50 of 5.60 nM in a cAMP accumulation assay using recombinant HEK293 cells [1]. In contrast, a closely related EP4 antagonist that lacks the 3-ethyl substitution (BDBM50499956; CHEMBL3741710) exhibited a significantly weaker IC50 of 128 nM in an identical assay format [2]. This represents a >22-fold increase in potency conferred by the 3-ethylpiperidin-4-amine scaffold.

EP4 receptor Prostaglandin E2 Antagonist

Synthetic Accessibility: One-Pot Synthesis of 4-Ethylpiperidine Scaffolds via Reductive Amination

Patent WO1996019452A1 describes a convenient, high-yielding, one-pot, two-step synthesis for substituted 4-ethyl-piperidines, including intermediates that can be elaborated to 3-ethylpiperidin-4-amine [1]. The process uses readily available starting materials and avoids the need for harsh conditions or expensive catalysts. While not a direct head-to-head comparison of yields, the patent data indicates that 3-substituted 4-ethylpiperidines can be prepared with >80% overall yield in this sequence, which is superior to traditional multi-step routes for similar substituted piperidines that often average <50% overall yield .

Synthetic methodology Reductive amination 4-Ethylpiperidine

Class-Level Antifungal Activity: 4-Aminopiperidines as Novel Ergosterol Biosynthesis Inhibitors

A series of 4-aminopiperidines, including those with N-benzyl and N-phenethyl substitutions, demonstrated promising antifungal activity against clinically relevant Candida spp. and Aspergillus spp. [1]. While 3-ethylpiperidin-4-amine itself was not directly tested, the SAR analysis revealed that specific substitution patterns on the 4-aminopiperidine core are essential for activity, with certain analogues showing MIC values as low as 4 µg/mL against Candida albicans [2]. This establishes the 4-aminopiperidine scaffold as a validated antifungal chemotype, providing a strong rationale for exploring 3-ethyl-substituted variants for improved potency or selectivity.

Antifungal Ergosterol biosynthesis Candida Aspergillus

Stereochemical Control: Chiral Resolution of 3-Substituted 4-Aminopiperidines

Stereochemical control in the synthesis of chiral piperidine derivatives related to 3-ethylpiperidin-4-amine can be achieved via chiral resolution or asymmetric synthesis techniques [1]. The 3-ethyl substitution introduces a chiral center at C3, creating two enantiomers (3R,4R and 3S,4S). Methods for obtaining enantiomerically pure 3-substituted 4-aminopiperidines, such as diastereomeric salt resolution with tartaric acid derivatives, have been reported with >99% enantiomeric excess (ee) [2]. This level of stereochemical purity is essential for applications where biological activity or selectivity is stereospecific.

Chiral resolution Stereochemistry Asymmetric synthesis

High-Value Application Scenarios for 3-Ethylpiperidin-4-amine Based on Differentiated Evidence


Medicinal Chemistry: EP4 Receptor Antagonist Lead Optimization

The >20-fold potency enhancement observed with a 3-ethylpiperidin-4-amine-containing EP4 antagonist (IC50 = 5.60 nM) [1] makes this scaffold highly attractive for lead optimization programs targeting the EP4 receptor for pain, inflammation, or oncology applications. Procurement of this building block enables the rapid synthesis of focused libraries to explore SAR around the 3-position and amine substitution, potentially yielding clinical candidates with improved potency and selectivity over other prostanoid receptors.

Antifungal Drug Discovery: Exploration of Ergosterol Biosynthesis Inhibitors

Given the validated antifungal activity of 4-aminopiperidines [1], 3-ethylpiperidin-4-amine represents a logical starting point for the development of novel ergosterol biosynthesis inhibitors. Its distinct substitution pattern may confer improved selectivity for fungal sterol C14-reductase or C8-isomerase over human enzymes, reducing potential toxicity. Synthetic accessibility via the patented one-pot route [2] further supports its use in generating diverse compound libraries for screening against drug-resistant Candida and Aspergillus strains.

Stereochemical Probe and Chiral Building Block

The chiral center at C3 of 3-ethylpiperidin-4-amine allows for the procurement of enantiomerically pure material (>99% ee) [1]. This makes it a valuable tool for investigating stereospecific interactions in receptor binding, enzyme inhibition, or ion channel modulation. Researchers can use single enantiomers to deconvolute complex SAR and to develop patentable, stereochemically defined drug candidates.

Process Chemistry and Scale-Up Studies

The high-yielding, one-pot synthetic route described in WO1996019452A1 [1] provides a robust foundation for process chemists to develop cost-effective, scalable manufacturing of 3-ethylpiperidin-4-amine and its derivatives. The patent's disclosure of convenient reaction conditions and readily available starting materials reduces the barrier to kilogram-scale synthesis, making this building block suitable for preclinical toxicology studies and early clinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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